REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:10])[C:5](=[O:6])[C:4]([CH3:8])([CH3:7])[C:3]1=[O:9].C(O)(=O)C(C)C>C(OCC(C)C)(=O)C(C)C>[CH3:7][C:4]1([CH3:8])[CH:5]([OH:6])[C:2]([CH3:10])([CH3:1])[CH:3]1[OH:9]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(C(C(C1=O)(C)C)=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C(C)C)(=O)OCC(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
containing 405 mL of a 2 wt % Ru-0.5 wt % Re-0.025 wt % Sn on alumina catalyst at a rate of 20 mL/min
|
Type
|
TEMPERATURE
|
Details
|
The pressure at the top of the reactor was maintained at 500 psig
|
Type
|
CUSTOM
|
Details
|
was 128° C
|
Type
|
TEMPERATURE
|
Details
|
These conditions were maintained for 24 hours
|
Duration
|
24 h
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(C(C(C1O)(C)C)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:10])[C:5](=[O:6])[C:4]([CH3:8])([CH3:7])[C:3]1=[O:9].C(O)(=O)C(C)C>C(OCC(C)C)(=O)C(C)C>[CH3:7][C:4]1([CH3:8])[CH:5]([OH:6])[C:2]([CH3:10])([CH3:1])[CH:3]1[OH:9]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(C(C(C1=O)(C)C)=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C(C)C)(=O)OCC(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
containing 405 mL of a 2 wt % Ru-0.5 wt % Re-0.025 wt % Sn on alumina catalyst at a rate of 20 mL/min
|
Type
|
TEMPERATURE
|
Details
|
The pressure at the top of the reactor was maintained at 500 psig
|
Type
|
CUSTOM
|
Details
|
was 128° C
|
Type
|
TEMPERATURE
|
Details
|
These conditions were maintained for 24 hours
|
Duration
|
24 h
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(C(C(C1O)(C)C)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |